6-[2-(3,4-Dimethoxyphenyl)vinyl]-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[2-(3,4-Dimethoxyphenyl)vinyl]-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(3,4-Dimethoxyphenyl)vinyl]-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone This intermediate is then cyclized with phenacyl bromide to yield the triazolothiadiazole core
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
6-[2-(3,4-Dimethoxyphenyl)vinyl]-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to modify the existing functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or sodium methoxide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in the formation of alcohols or amines.
Scientific Research Applications
6-[2-(3,4-Dimethoxyphenyl)vinyl]-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-[2-(3,4-Dimethoxyphenyl)vinyl]-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the phenylethylamine structure but lacks the triazolothiadiazole core.
Phenethylamine: A simpler structure with a phenylethylamine backbone.
2-(4-Methoxyphenyl)ethylamine: Similar to 4-Methoxyphenethylamine but with a methoxy group at a different position.
Uniqueness
What sets 6-[2-(3,4-Dimethoxyphenyl)vinyl]-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole apart is its unique combination of functional groups and the triazolothiadiazole core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H22N4O2S2 |
---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-(2-phenylethylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C22H22N4O2S2/c1-27-18-10-8-17(14-19(18)28-2)9-11-21-25-26-20(23-24-22(26)30-21)15-29-13-12-16-6-4-3-5-7-16/h3-11,14H,12-13,15H2,1-2H3/b11-9+ |
InChI Key |
PLTQFHGLUHCUNK-PKNBQFBNSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)CSCCC4=CC=CC=C4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=NN3C(=NN=C3S2)CSCCC4=CC=CC=C4)OC |
Origin of Product |
United States |
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